molecular formula C7H8N4O2 B13296324 2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296324
M. Wt: 180.16 g/mol
InChI Key: NJCWJFNZVULMSH-UHFFFAOYSA-N
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Description

2-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the triazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is advantageous due to its solvent-free nature and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, reduced forms of the compound, and various substituted derivatives .

Scientific Research Applications

2-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its methoxy group, which imparts specific chemical properties and reactivity. Its ability to inhibit the ERK signaling pathway also distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

2-methoxy-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O2/c1-4-3-5(12)8-6-9-7(13-2)10-11(4)6/h3H,1-2H3,(H,8,9,10,12)

InChI Key

NJCWJFNZVULMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NC(=NN12)OC

Origin of Product

United States

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